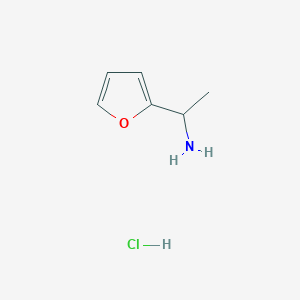

1-(2-Furyl)ethanamine hydrochloride

Description

BenchChem offers high-quality 1-(2-Furyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAOJKNUGVYXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-15-3 | |

| Record name | 1-(furan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Furyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furyl)ethanamine hydrochloride is a versatile primary amine featuring a furan moiety, a foundational heterocyclic structure in medicinal chemistry. Its importance lies in its role as a key building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The furan ring serves as a bioisosteric replacement for phenyl groups, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Furyl)ethanamine hydrochloride, detailed synthetic protocols, including the preparation of its precursor 2-acetylfuran, and a discussion of its applications in drug discovery and organic synthesis.

Chemical and Physical Properties

1-(2-Furyl)ethanamine hydrochloride is the salt form of the free base, 1-(2-furyl)ethanamine. The hydrochloride salt generally exhibits enhanced stability and solubility in polar solvents compared to the free amine, making it more convenient for storage, handling, and use in various chemical reactions.

Table 1: Physicochemical Properties of 1-(2-Furyl)ethanamine and its Hydrochloride Salt

| Property | 1-(2-Furyl)ethanamine (Free Base) | 1-(2-Furyl)ethanamine Hydrochloride |

| Molecular Formula | C₆H₉NO | C₆H₁₀ClNO |

| Molecular Weight | 111.14 g/mol | 147.60 g/mol [1] |

| Appearance | Colorless to light yellow liquid | Off-white to white solid (predicted) |

| Melting Point | Not widely reported | Not widely reported, expected to be significantly higher than the free base |

| Boiling Point | Not widely reported | Decomposes upon heating |

| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents like methanol and ethanol[2] |

| CAS Number | 22095-34-7 | Racemic: Not assigned; (R)-enantiomer: 528819-19-4[1] |

Synthesis of 1-(2-Furyl)ethanamine Hydrochloride

The synthesis of 1-(2-Furyl)ethanamine hydrochloride is typically a two-step process: first, the synthesis of the free amine, 1-(2-furyl)ethanamine, followed by its conversion to the hydrochloride salt.

Synthesis of the Precursor: 2-Acetylfuran

The common precursor for the synthesis of 1-(2-furyl)ethanamine is 2-acetylfuran. It can be prepared via the Friedel-Crafts acylation of furan with acetic anhydride, often using a catalyst such as phosphoric acid.[3]

Experimental Protocol: Synthesis of 2-Acetylfuran

-

To a stirred mixture of furan and acetic anhydride, slowly add 85% phosphoric acid.

-

Heat the reaction mixture gently to initiate the reaction, then maintain the temperature at 60°C for 30 minutes.

-

Cool the mixture and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with a sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain 2-acetylfuran.

Synthesis of 1-(2-Furyl)ethanamine via Reductive Amination

Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes. In this case, 2-acetylfuran is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Synthesis of 1-(2-Furyl)ethanamine

-

In a pressure vessel, dissolve 2-acetylfuran in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride.

-

Add a reducing agent. Common choices include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with a catalyst like Raney nickel.

-

If using catalytic hydrogenation, pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, carefully quench the reaction and work up to isolate the crude product.

-

Purify the crude 1-(2-furyl)ethanamine by distillation under reduced pressure.

Sources

An In-depth Technical Guide to 1-(2-Furyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(2-Furyl)ethanamine hydrochloride, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and critical applications, with a focus on its role in the synthesis of pharmaceutical agents.

Chemical Identity and Structure

1-(2-Furyl)ethanamine hydrochloride is the salt of a primary amine featuring a furan ring connected to an ethylamine backbone. The presence of a chiral center at the carbon adjacent to the amino group means it can exist as a racemic mixture or as individual enantiomers.

CAS Numbers:

-

Racemic 1-(2-Furyl)ethanamine Hydrochloride: While a specific CAS number for the racemic hydrochloride is not consistently reported across major databases, a general, non-stereospecific CAS number is provided by some suppliers as CB01546246.[1] For clarity and reproducibility in procurement and research, it is advisable to specify "racemic" when sourcing this compound.

-

(R)-1-(2-Furyl)ethanamine Hydrochloride: 528819-19-4[2]

-

1-(2-Furyl)ethanamine (Free Base): 22095-34-7

Chemical Structure:

The structure consists of a furan ring substituted at the 2-position with an ethanamine group, which is protonated at the nitrogen atom and balanced by a chloride counter-ion.

Figure 1: Chemical structure of 1-(2-Furyl)ethanamine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Furyl)ethanamine and its hydrochloride salt is presented in the table below. These properties are crucial for designing reaction conditions and formulations.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1] |

| Appearance | Typically a solid | |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Synthesis and Mechanism

The most common and industrially scalable method for the synthesis of 1-(2-Furyl)ethanamine is the reductive amination of 2-acetylfuran. This process is a cornerstone of amine synthesis due to its efficiency and the wide availability of the starting ketone. The resulting free amine is then converted to its hydrochloride salt.

Overall Synthesis Workflow:

Figure 2: Synthetic workflow for 1-(2-Furyl)ethanamine hydrochloride.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of racemic 1-(2-Furyl)ethanamine via reductive amination of 2-acetylfuran, followed by salt formation.

Materials:

-

2-Acetylfuran

-

Ammonia (aqueous or as a solution in an alcohol)

-

Raney Nickel (or another suitable reduction catalyst, e.g., Pd/C)

-

Hydrogen gas

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether (or another suitable anti-solvent)

Step 1: Imine Formation and Reduction

-

In a high-pressure reactor, dissolve 2-acetylfuran in methanol.

-

Add an excess of ammonia solution to the reactor.

-

Add a catalytic amount of Raney Nickel to the mixture.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., 2.0 MPa) and heat to the desired temperature (e.g., 130°C).[3]

-

Maintain the reaction under vigorous stirring for a specified time (e.g., 3 hours) or until hydrogen uptake ceases.[3]

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

Causality Behind Experimental Choices:

-

Excess Ammonia: The use of excess ammonia drives the equilibrium of the initial condensation reaction towards the formation of the imine intermediate.

-

Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of imines.[3] Other noble metal catalysts like Pd/C can also be used, but may be more expensive.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and high conversion. The specific conditions can be adjusted based on the catalyst and scale of the reaction.

Step 2: Isolation of the Free Amine

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

-

The crude 1-(2-Furyl)ethanamine can be purified by distillation under reduced pressure.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified 1-(2-Furyl)ethanamine in a suitable solvent, such as diethyl ether.

-

Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methine proton adjacent to the nitrogen, the methyl group protons, and the protons of the ammonium group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbons of the furan ring, the chiral methine carbon, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the furan ring.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

Applications in Drug Development

The furan moiety is a significant scaffold in medicinal chemistry, often serving as a bioisostere for a phenyl ring. This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.

Precursor to Cefuroxime

While not a direct precursor, the starting material for the synthesis of 1-(2-Furyl)ethanamine, 2-acetylfuran, is a key intermediate in the production of the second-generation cephalosporin antibiotic, Cefuroxime .[4][5][6] The synthesis of the side chain of Cefuroxime begins with the oxidation of 2-acetylfuran to 2-furylglyoxylic acid.[4]

Chiral Building Block in Asymmetric Synthesis

The chiral nature of 1-(2-Furyl)ethanamine makes it a valuable building block in asymmetric synthesis.[7] Enantiomerically pure amines are crucial in the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[8][9] The (R)- and (S)-enantiomers of 1-(2-Furyl)ethanamine can be used to introduce a specific stereocenter into a target molecule, which is a critical step in the synthesis of many modern pharmaceuticals.[7] The ability to synthesize enantiomerically pure compounds is a key factor in modern drug discovery and development.[8][9]

Conclusion

1-(2-Furyl)ethanamine hydrochloride is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis via the reductive amination of 2-acetylfuran is a robust and scalable method. The presence of a furan ring and a chiral center makes this compound an attractive starting material for the development of novel pharmaceutical agents. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of drug discovery.

References

- A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research (IJSBAR). 2018;41(1):181-187.

- Method of synthesizing cefuroxime. Google Patents. CN101054386A.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. 2023;28(12):4785.

-

Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. 2022;1(1):1-7.

-

Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. September 5, 2024. Available from: [Link]

-

(R)-1-(Furan-2-yl)ethanamine hydrochloride (CAS No. 528819-19-4) Suppliers. Molbase. Available from: [Link]

Sources

- 1. 1-(2-furyl)ethanamine hydrochloride [chemicalbook.com]

- 2. (R)-1-(Furan-2-yl)ethanamine hydrochloride (CAS No. 528819-19-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. sandermanpub.net [sandermanpub.net]

- 4. Cefuroxime synthesis - chemicalbook [chemicalbook.com]

- 5. gssrr.org [gssrr.org]

- 6. CN101054386A - Method of synthesizing cefuroxime - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Furyl)ethanamine Hydrochloride from Furfural-Derived Intermediates

Abstract

This technical guide provides a comprehensive overview of a robust and field-proven methodology for the synthesis of 1-(2-Furyl)ethanamine hydrochloride, a valuable amine building block for pharmaceutical and fine chemical applications. Recognizing the growing importance of sustainable chemical manufacturing, this guide outlines a synthetic pathway originating from furfural, a key platform chemical derived from lignocellulosic biomass. The core of this guide focuses on the transformation of the key intermediate, 2-acetylfuran, into the target amine via the Leuckart reaction, a classic and effective method for reductive amination. We will explore the mechanistic underpinnings of this strategy, provide a detailed, step-by-step experimental protocol, and present quantitative data to ensure reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of furan-based amines.

Introduction: From Biomass to High-Value Amines

Furfural, readily produced from the acid-catalyzed dehydration of pentose sugars found in hemicellulose, stands as a cornerstone of modern biorefining. Its furan scaffold is a versatile starting point for a multitude of value-added chemicals. The target molecule, 1-(2-Furyl)ethanamine, is a primary amine of significant interest, serving as a precursor in the synthesis of various active pharmaceutical ingredients and specialty chemicals.

Direct reductive amination of furfural's aldehyde group yields furfurylamine, a structurally distinct compound. To synthesize 1-(2-Furyl)ethanamine, it is necessary to introduce a methyl group adjacent to the nitrogen-bearing carbon. The most efficient and common industrial strategy involves a two-stage process:

-

Acylation : Conversion of a furan intermediate to 2-acetylfuran.

-

Reductive Amination : Transformation of the ketone group of 2-acetylfuran into a primary amine.

This guide will briefly cover the synthesis of the key ketone intermediate before delving into a detailed exploration of its conversion to the final hydrochloride salt.

Synthesis of the Key Intermediate: 2-Acetylfuran

The standard industrial route to 2-acetylfuran is the Friedel-Crafts acylation of furan with acetic anhydride.[1] While conceptually straightforward, the acid-sensitivity of the furan ring necessitates careful selection of a catalyst to prevent polymerization and other side reactions.

Causality Behind Experimental Choices:

The reaction is typically catalyzed by a Lewis acid or a protic acid. The use of catalysts like zinc chloride in acetic acid or phosphoric acid provides a controlled acidic environment that promotes the acylation reaction while minimizing the degradation of the furan ring.[2][3] These catalysts activate the acetic anhydride, making it a more potent electrophile for the attack by the electron-rich furan ring, primarily at the C2 position due to the activating effect of the ring oxygen.

A typical procedure involves the controlled addition of furan to a mixture of acetic anhydride and the catalyst at a moderate temperature, followed by quenching, extraction, and distillation to yield pure 2-acetylfuran.[2][3]

Core Transformation: Reductive Amination via the Leuckart Reaction

The conversion of the ketone in 2-acetylfuran to the primary amine is the pivotal step. Among various reductive amination techniques, the Leuckart reaction is a robust, one-pot method that utilizes formamide or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[4][5]

Scientific Rationale:

The Leuckart reaction is driven by heating a carbonyl compound with a large excess of ammonium formate or formamide, typically at temperatures between 160-185°C.[6] The reaction proceeds in two distinct conceptual phases:

-

Formation of an N-Formyl Intermediate : The ketone first condenses with ammonia (generated in situ from ammonium formate) to form an imine. A hydride is then transferred from formic acid (also generated in situ) to the imine, yielding an N-formylated amine. This is the primary product of the high-temperature reaction.

-

Hydrolysis : The stable N-formyl intermediate is subsequently hydrolyzed, typically under acidic or basic conditions, to cleave the formyl group and liberate the free primary amine.[7]

The high temperatures are necessary to drive the initial imine formation (a dehydration process) and to facilitate the decomposition of formic acid for the hydride transfer. The use of a significant excess of the formamide reagent ensures the reaction proceeds to completion.

Reaction Mechanism: Leuckart-Wallach Pathway

The mechanism involves the initial formation of an α-hydroxy amine, which dehydrates to an iminium ion. This electrophilic species is then reduced by a hydride delivered from formic acid.

Caption: Figure 1: Mechanism of the Leuckart Reaction.

Overall Synthetic Workflow

The complete pathway from the biomass-derived feedstock to the final, purified hydrochloride salt is a multi-stage process involving the synthesis of key intermediates.

Caption: Figure 2: Overall Synthetic Workflow.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis of 1-(2-Furyl)ethanamine hydrochloride from 2-acetylfuran.

Safety Precaution: This procedure involves high temperatures and corrosive acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Part A: Synthesis of N-(1-(furan-2-yl)ethyl)formamide

-

Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a heating mantle.

-

Reagent Charging: To the flask, add 2-acetylfuran (22.0 g, 0.2 mol) and ammonium formate (37.8 g, 0.6 mol).

-

Reaction: Heat the mixture with stirring. The reaction will become vigorous as the temperature rises, and ammonia and water will begin to distill. Continue heating until the temperature of the reaction mixture reaches 160-165°C. Maintain this temperature for 6-8 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.

Part B: Hydrolysis to 1-(2-Furyl)ethanamine

-

Cooling: After the reaction is complete, allow the dark mixture to cool to below 100°C.

-

Acidification: Slowly and carefully add 50 mL of concentrated hydrochloric acid to the reaction flask. The addition is exothermic and will generate gas.

-

Hydrolysis: Heat the resulting mixture under reflux for 4-6 hours to ensure complete hydrolysis of the formamide intermediate.

-

Cooling: Cool the reaction mixture to room temperature.

Part C: Work-up and Isolation of the Free Amine

-

Basification: Place the flask in an ice bath and slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-Furyl)ethanamine as an oil.

-

Purification (Optional but Recommended): The crude amine can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Part D: Preparation of 1-(2-Furyl)ethanamine Hydrochloride

-

Dissolution: Dissolve the purified free amine in 100 mL of anhydrous diethyl ether or isopropanol.

-

Precipitation: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in isopropanol dropwise with vigorous stirring.

-

Crystallization: The hydrochloride salt will precipitate as a white solid. Continue adding HCl until no further precipitation is observed.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Notes |

| Starting Material | 2-Acetylfuran | CAS: 1192-62-7 |

| Molar Mass (2-Acetylfuran) | 110.11 g/mol | |

| Amount (2-Acetylfuran) | 22.0 g | 0.2 mol |

| Reagent (Leuckart) | Ammonium Formate | CAS: 540-69-2 |

| Molar Mass (Ammonium Formate) | 63.06 g/mol | |

| Amount (Ammonium Formate) | 37.8 g | 0.6 mol |

| Molar Ratio (Reagent:Substrate) | 3:1 | |

| Reaction Conditions | ||

| Temperature (Leuckart) | 160-165°C | |

| Time (Leuckart) | 6-8 hours | |

| Temperature (Hydrolysis) | Reflux (~100°C) | |

| Time (Hydrolysis) | 4-6 hours | |

| Product | 1-(2-Furyl)ethanamine HCl | |

| Molar Mass (HCl Salt) | 147.60 g/mol | |

| Theoretical Yield | 29.52 g | Based on 0.2 mol |

| Expected Practical Yield | 65-75% | Literature-based estimate |

Conclusion

This guide has detailed a reliable and well-understood synthetic route for the preparation of 1-(2-Furyl)ethanamine hydrochloride, starting from the biomass-derived platform chemical, furfural. By proceeding through the key intermediate 2-acetylfuran, the Leuckart reaction provides a classic, albeit forceful, method for reductive amination. The causality for each procedural choice, from catalyst selection in the acylation step to the high temperatures required for the Leuckart reaction, has been explained to provide a deeper understanding of the synthesis. The step-by-step protocol and quantitative data serve as a practical resource for laboratory execution, enabling researchers and developers to access this valuable furanic amine for further innovation in pharmaceuticals and materials science.

References

-

Wikipedia. 2-Acetylfuran. Wikimedia Foundation. [Link]

- Google Patents. Method for synthesizing 2-acetylfuran. CN101357910A.

- Google Patents. Method for the synthesis of substituted formylamines and substituted amines. US8329948B2.

- Google Patents. Process for the preparation of 2-(2-furyl)ethanol amine. CA2025374A1.

- Google Patents. Method for preparing 2-acetylfuran. CN102702143B.

-

Nuzhdin, A. L., Bukhtiyarova, M. V., & Bukhtiyarov, V. I. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4749. [Link]

-

Li, G., et al. (2017). The catalytic hydrogenation of furfural to 2-methylfuran over the Mg-Al oxides supported Co-Ni bimetallic catalysts. Catalysis Science & Technology, 7(24), 5859-5870. [Link]

-

Al-Masum, M. A., & Islam, M. S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 221-244. [Link]

-

Nuzhdin, A. L., Bukhtiyarova, M. V., & Bukhtiyarov, V. I. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

-

Gounaris, C., et al. (2021). Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. Catalysts, 11(1), 103. [Link]

-

Li, H., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications, 10(1), 733. [Link]

-

Nakagawa, Y., et al. (2014). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. Green Chemistry, 16(2), 656-661. [Link]

-

He, J., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 12(12), 1548. [Link]

- Google Patents.

-

Zhang, Z., et al. (2023). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Sustainability. [Link]

-

Alonso, D. M., et al. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 10(7), 729. [Link]

-

Zhang, W., et al. (2006). Preparation of Aliphatic Amines by the Leuckart Reaction. Chinese Journal of Organic Chemistry, 26(9), 1278-1281. [Link]

-

Gandikota, N. M., et al. (2017). Synthesis of hydrochloride salt of methyl-[1][3][8]triazolo[4,3-a]pyridin-3-ylmethyl-amine. World Journal of Pharmaceutical Research, 6(13), 745-755. [Link]

-

Rasayan Duniya. (2020). Preparation methods of Furan. YouTube. [Link]

-

ResearchGate. Catalytic behavior of Wool-Rh complex in asymmetric hydrogenation of 2-methyl furan. [Link]

- Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines. EP2175854A1.

Sources

- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 2. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 3. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. CA2025374A1 - Process for the preparation of 2- (2-furyl)ethanol amine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(2-Furyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(2-Furyl)ethanamine hydrochloride (CAS No. not explicitly available, hydrochloride form), a valuable heterocyclic building block in medicinal chemistry and drug development. The guide details its physicochemical properties, outlines a robust synthetic protocol via reductive amination, discusses its spectroscopic characteristics, and explores its applications as a chiral intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Introduction: The Significance of Furan-Containing Scaffolds

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous pharmacologically active compounds. Its unique electronic and steric properties often allow it to act as a bioisostere for phenyl rings, enhancing drug-receptor interactions, improving metabolic stability, and optimizing bioavailability. The incorporation of the furan moiety is a well-established strategy in the development of therapeutics across various domains, including antimicrobial, anticancer, and anti-inflammatory agents.

1-(2-Furyl)ethanamine, particularly as its stable hydrochloride salt, is a key chiral building block that introduces this valuable furan scaffold along with a reactive primary amine. This combination makes it an essential intermediate for constructing more complex molecules, enabling chemists to explore novel chemical space in the pursuit of next-generation therapeutics. The chirality at the ethylamine side chain is of particular importance, as biological targets are inherently chiral, and stereospecific interactions are critical for efficacy and safety.

Physicochemical Properties

1-(2-Furyl)ethanamine hydrochloride is typically supplied as a solid. Its hydrochloride salt form enhances stability and improves solubility in polar solvents, facilitating its use in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1] |

| Appearance | Solid (Expected) | General Chemical Knowledge |

| Solubility | Soluble in water and polar organic solvents | General Chemical Knowledge |

| Chirality | Exists as (R) and (S) enantiomers | [2] |

Synthesis and Mechanism

The most direct and industrially scalable method for the synthesis of 1-(2-Furyl)ethanamine is the reductive amination of 2-acetylfuran. This versatile reaction proceeds in a one-pot fashion, involving the formation of an imine intermediate followed by its in-situ reduction.

Synthesis Pathway: Reductive Amination

The overall transformation involves the reaction of 2-acetylfuran with an ammonia source to form an imine, which is then reduced to the desired primary amine. The use of a reducing agent compatible with the reaction conditions is crucial for high yield and purity. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Sources

The Versatile Scaffold: An In-Depth Technical Guide to 1-(2-Furyl)ethanamine Hydrochloride in Medicinal Chemistry

Introduction: The Furan Moiety as a Privileged Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of a plethora of therapeutic agents. The furan nucleus is present in numerous clinically approved drugs, underscoring its significance in modern drug discovery and development.[2] This guide focuses on a particularly valuable building block, 1-(2-Furyl)ethanamine hydrochloride, and explores its diverse applications in the synthesis of novel bioactive molecules. This readily available and versatile starting material offers a gateway to a vast chemical space with significant therapeutic potential. We will delve into specific synthetic strategies, detailed experimental protocols, and the biological evaluation of compounds derived from this key intermediate, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Synthetic Versatility

1-(2-Furyl)ethanamine hydrochloride is a stable, water-soluble salt, making it an easy-to-handle reagent in various synthetic transformations. The primary amine functionality serves as a versatile nucleophile, readily participating in a wide array of chemical reactions to introduce the furyl-ethyl motif into larger, more complex molecular architectures. The furan ring itself can undergo electrophilic substitution, although it is generally less reactive than pyrrole and thiophene. This balance of reactivity allows for selective modifications at either the amine or the furan ring, providing a high degree of control in the synthetic process.

Core Applications in the Synthesis of Bioactive Heterocycles

The primary amine of 1-(2-Furyl)ethanamine provides a critical handle for the construction of various nitrogen-containing heterocycles, which are a rich source of medicinally relevant compounds.

Synthesis of Novel Schiff Bases with Antimicrobial Potential

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. This reaction provides a straightforward method for introducing the 1-(2-furyl)ethyl moiety onto a diverse range of aromatic and heterocyclic scaffolds. Schiff bases derived from heterocyclic amines have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4]

Rationale for Experimental Design: The synthesis of Schiff bases is typically a one-step process, often catalyzed by a small amount of acid. The choice of solvent is crucial to facilitate the removal of water, which drives the reaction to completion. The biological activity of the resulting Schiff base is highly dependent on the nature of the aldehyde or ketone used in the condensation. Aromatic aldehydes containing electron-withdrawing or electron-donating groups, as well as heterocyclic aldehydes, can be systematically varied to explore the structure-activity relationship (SAR).

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases from 1-(2-Furyl)ethanamine Hydrochloride [4]

-

Deprotonation of the Amine Salt: To a solution of 1-(2-Furyl)ethanamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or methanol, add an equimolar amount of a base (e.g., triethylamine or sodium hydroxide) to liberate the free amine. Stir the mixture at room temperature for 30 minutes.

-

Condensation Reaction: To the solution of the free amine, add the desired aldehyde or ketone (1.0 - 1.1 eq).

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure Schiff base.

-

Characterization: The structure of the synthesized Schiff bases is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Antimicrobial Activity of Furan-Containing Schiff Bases

| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |

| SB-1 | Schiff base of 1-(2-furyl)ethanamine and salicylaldehyde | 12.5 | 25 | 50 | [3] |

| SB-2 | Schiff base of 1-(2-furyl)ethanamine and 4-nitrobenzaldehyde | 6.25 | 12.5 | 25 | [3] |

| SB-3 | Schiff base of 1-(2-furyl)ethanamine and 2-thiophenecarboxaldehyde | 25 | 50 | 100 | [3] |

Note: The data presented here is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Causality Behind Experimental Observations: The enhanced antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine (-C=N-) linkage, which can interfere with microbial cell wall synthesis or protein function. The variation in activity with different substituents on the aldehyde component highlights the importance of electronic and steric factors in modulating the biological response. For instance, the presence of a nitro group in SB-2 often leads to increased antimicrobial potency.

Diagram: General Synthesis of Schiff Bases

Caption: General reaction scheme for the synthesis of Schiff bases.

Multicomponent Reactions: A Gateway to Chemical Diversity

Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful and efficient strategy for the rapid generation of diverse libraries of complex molecules from simple starting materials.[1] The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[5] The use of 1-(2-Furyl)ethanamine as the amine component in the Ugi reaction allows for the incorporation of the furan moiety into a peptidomimetic scaffold, which can be a valuable starting point for the discovery of new therapeutic agents, including potential anti-malarial compounds.[1]

Rationale for Experimental Design: The Ugi reaction is a one-pot synthesis that proceeds through the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylic acid. The choice of each component can be varied to generate a large library of structurally diverse compounds. This diversity-oriented synthesis approach is particularly valuable in the early stages of drug discovery for hit identification.

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction [1][5]

-

Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 eq), 1-(2-Furyl)ethanamine (as the free base, 1.0 eq), and the carboxylic acid (1.0 eq) in a suitable solvent, typically methanol or trifluoroethanol.

-

Addition of Isocyanide: To the stirred mixture, add the isocyanide (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Ugi product.

-

Characterization: The structure of the synthesized bis-amide is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: The Ugi Four-Component Reaction

Caption: Schematic representation of the Ugi four-component reaction.

Applications in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] As a result, kinase inhibitors have emerged as a major class of therapeutic agents. The furan ring is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif or occupy other pockets within the ATP-binding site. The 1-(2-furyl)ethyl scaffold can be strategically incorporated into molecules designed to target specific kinases. For example, furopyrimidine derivatives have been explored as potent inhibitors of various kinases, including c-Met and Akt-1.[7]

Rationale for Experimental Design: The synthesis of kinase inhibitors often involves the construction of a core heterocyclic scaffold, such as a pyrimidine or a furopyrimidine, which is then functionalized with various substituents to optimize potency and selectivity. 1-(2-Furyl)ethanamine can be used as a key building block to introduce the furan moiety and a flexible linker, which can be crucial for achieving optimal interactions with the target kinase.

Diagram: Conceptual Design of a Kinase Inhibitor

Caption: Conceptual design of a kinase inhibitor incorporating the 1-(2-furyl)ethanamine scaffold.

Conclusion and Future Perspectives

1-(2-Furyl)ethanamine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its ready availability and the synthetic tractability of its primary amine and furan functionalities provide a robust platform for the synthesis of a diverse array of bioactive molecules. From the straightforward synthesis of antimicrobial Schiff bases to the more complex, diversity-oriented synthesis of peptidomimetics via multicomponent reactions, and the rational design of targeted kinase inhibitors, the applications of this scaffold are vast and continue to expand. Future research in this area will likely focus on the development of novel synthetic methodologies to further functionalize the furan ring and the ethylamine side chain, as well as the exploration of new therapeutic targets for compounds derived from this promising starting material. The insights provided in this guide aim to empower researchers to harness the full potential of 1-(2-Furyl)ethanamine hydrochloride in their drug discovery endeavors.

References

-

Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. (2018). ResearchGate. [Link]

-

Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). ResearchGate. [Link]

-

Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (n.d.). Drexel University. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed. [Link]

-

Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (2018). SciSpace. [Link]

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]

-

Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts. (2021). ResearchGate. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. (2015). ResearchGate. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2010). Der Pharma Chemica. [Link]

-

Synthesis, characterization and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. (2022). Pharmacia. [Link]

-

Pharmacological activity of furan derivatives. (2024). WJPR. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]

-

Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). National Institutes of Health. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). MedCrave. [Link]

-

Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). PubMed. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2022). Medires. [Link]

-

Bio-Catalysis in Multicomponent Reactions. (2021). MDPI. [Link]

-

Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. (2013). ResearchGate. [Link]

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]

Sources

- 1. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Versatile Cornerstone: A Technical Guide to 1-(2-Furyl)ethanamine Hydrochloride in Novel Compound Synthesis

For Immediate Release to the Scientific Community

This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 1-(2-Furyl)ethanamine hydrochloride as a pivotal building block for the synthesis of novel compounds. We will delve into the core chemical principles, strategic applications, and detailed synthetic protocols that underscore the versatility of this furan-containing scaffold.

Foundational Understanding: The Chemical and Strategic Value of the Furyl Ethylamine Moiety

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[1][2] Its utility stems from its aromatic character, ability to engage in various chemical transformations, and its capacity to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings.[3] 1-(2-Furyl)ethanamine hydrochloride, with its readily available primary amine and chiral center, presents a unique and powerful entry point for introducing this valuable heterocycle into more complex molecular architectures.[4][5]

The strategic importance of this building block lies in the combination of the furan ring's electronic properties and the primary amine's nucleophilicity. The furan ring can participate in electrophilic substitution reactions, although it is sensitive to strong acids which can cause polymerization.[6] The amine group provides a reactive handle for a multitude of transformations, including amide bond formation, reductive amination, and the construction of larger heterocyclic systems.

Physicochemical Properties of 1-(2-Furyl)ethanamine Hydrochloride

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and execution.

| Property | Value | Source |

| Molecular Formula | C6H10ClNO | [4] |

| Molecular Weight | 147.60 g/mol | [7] |

| Appearance | Solid | [8] |

| CAS Number | 528819-19-4 ((R)-isomer) | [7] |

Core Synthetic Strategies: Harnessing the Reactivity of 1-(2-Furyl)ethanamine

The true power of 1-(2-Furyl)ethanamine hydrochloride as a building block is realized through its versatile reactivity. The primary amine serves as a nucleophilic linchpin for a variety of carbon-nitrogen bond-forming reactions.

Reductive Amination: A Gateway to Substituted Amines

Reductive amination stands as one of the most robust and widely employed methods for the synthesis of secondary and tertiary amines.[9] This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10] This method offers a high degree of control and avoids the over-alkylation issues often encountered with direct alkylation of amines.[9]

Conceptual Workflow for Reductive Amination:

Figure 1: Conceptual workflow of reductive amination using 1-(2-Furyl)ethanamine.

Experimental Protocol: Synthesis of N-Benzyl-1-(2-furyl)ethanamine

This protocol provides a representative example of a reductive amination reaction.

Materials:

-

1-(2-Furyl)ethanamine hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-(2-Furyl)ethanamine hydrochloride (1.0 mmol) in dichloroethane (10 mL) is added benzaldehyde (1.0 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.

-

The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Causality and Self-Validation: The choice of sodium triacetoxyborohydride is critical; it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, preventing reduction of the starting carbonyl compound.[9] The reaction progress is self-validating through chromatographic monitoring, where the disappearance of starting materials and the appearance of a new, less polar product spot indicate a successful transformation.

Amide Coupling: Forging Robust Linkages

The formation of an amide bond is a cornerstone of medicinal chemistry, providing a stable and synthetically accessible linkage. 1-(2-Furyl)ethanamine hydrochloride readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, or activated esters.

Experimental Protocol: Synthesis of N-(1-(2-Furyl)ethyl)benzamide

Materials:

-

1-(2-Furyl)ethanamine hydrochloride

-

Benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 1-(2-Furyl)ethanamine hydrochloride (1.0 mmol) in dichloromethane (10 mL).

-

Add triethylamine (2.2 mmol) and stir until the solution becomes clear.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography.

Expertise in Action: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup is a self-validating system to remove excess reagents and byproducts.

Advanced Applications: Constructing Complex Heterocyclic Systems

Beyond simple derivatization, 1-(2-Furyl)ethanamine hydrochloride is an excellent precursor for the construction of more elaborate heterocyclic frameworks, which are of significant interest in drug discovery.[3]

Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[11][12] By reacting 1-(2-Furyl)ethanamine with a 1,4-diketone, novel N-substituted pyrroles bearing the furyl ethyl moiety can be readily accessed.

Reaction Mechanism Overview:

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[13]

Conclusion and Future Outlook

1-(2-Furyl)ethanamine hydrochloride has demonstrated its value as a versatile and strategic building block in the synthesis of novel compounds. Its inherent chemical features—a reactive primary amine, a chiral center, and the biologically relevant furan ring—provide a rich platform for chemical exploration. The synthetic methodologies outlined in this guide, including reductive amination and amide coupling, represent robust and reliable strategies for incorporating this valuable synthon into diverse molecular scaffolds. Furthermore, its application in classical named reactions like the Paal-Knorr synthesis opens avenues for the creation of complex heterocyclic systems. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of well-designed building blocks like 1-(2-Furyl)ethanamine hydrochloride will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

-

ShareOK. Efforts towards the synthesis of furan containing bioactive compounds. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Wikipedia. Urocanic acid. [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

-

Taylor & Francis Online. Urocanic acid – Knowledge and References. [Link]

-

YouTube. Uronic Acid Pathway– Reactions & Clinical Significance | Biochemistry. [Link]

-

MDPI. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. [Link]

-

YouTube. Uronic Acid Pathway / Essential Pentosuria : Medical Biochemistry by Dr G Bhanu Prakash. [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

ResearchGate. Paal–Knorr furan synthesis | Request PDF. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

ResearchGate. Bioactive compounds containing furan framework. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

PubMed. The Multiple Roles of Urocanic Acid in Health and Disease. [Link]

-

MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-furyl)ethanamine hydrochloride [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. 528819-19-4|(R)-1-(Furan-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Furyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(2-Furyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven methodologies to empower researchers in drug development and formulation.

Introduction: The Significance of 1-(2-Furyl)ethanamine Hydrochloride

1-(2-Furyl)ethanamine hydrochloride is a primary amine salt featuring a furan ring, a heterocyclic aromatic moiety. The furan ring serves as a bioisostere for the phenyl group in many drug candidates, potentially improving metabolic stability and receptor binding interactions.[1] The hydrochloride salt form is often utilized to enhance the aqueous solubility and bioavailability of the parent amine.[2] A thorough understanding of its solubility and stability is paramount for designing robust synthetic routes, developing stable formulations, and ensuring regulatory compliance.

Physicochemical Properties

The free base, 2-(furan-2-yl)ethan-1-amine, is a primary amine with a molecular weight of 111.14 g/mol .[1] It exhibits moderate lipophilicity and has both hydrogen bond donor and acceptor sites, influencing its interaction with various solvents.[1] The hydrochloride salt is expected to be a crystalline solid with significantly different solubility and stability profiles compared to the free base.

Table 1: Predicted Physicochemical Properties of 2-(Furan-2-yl)ethan-1-amine (Free Base)

| Property | Value | Source |

| Molecular Weight | 111.14 g/mol | [1][3][4][5] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][3][4][5] |

| Hydrogen Bond Acceptor Count | 2 | [1][3][4][5] |

| Polar Surface Area | 39.2 Ų | [1][3][4][5] |

Solubility Profile: A Proactive Approach

Recommended Solvents for Characterization

A comprehensive solubility assessment should be conducted in a range of solvents relevant to pharmaceutical processing, including:

-

Aqueous Media: Purified Water, Phosphate Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4).

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Aprotic Solvents: Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM).

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining solubility is the isothermal shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-(2-Furyl)ethanamine hydrochloride to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in mg/mL or mol/L.

Caption: Potential sources of impurities in 1-(2-Furyl)ethanamine hydrochloride.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(2-Furyl)ethanamine hydrochloride. By implementing the detailed experimental protocols and analytical methodologies described herein, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the pharmaceutical development lifecycle. A proactive and systematic approach to characterizing these fundamental physicochemical properties will ultimately contribute to the development of safe, effective, and stable drug products.

References

-

Grokipedia. 2-Furylethylamine. [Link]

-

Shao, Y., et al. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 625-631. [Link]

-

PubChem. 2-(Furan-3-yl)ethan-1-amine. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

- Google Patents. (1991).

-

Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of stability indicating RP-HPLC method for the estimation of Carvedilol in bulk and pharmaceutical dosage form. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Organic Chemistry Portal. Furan synthesis. [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ResearchGate. (2018). Reported strategies toward α‐substituted furans and the transformations studied in this work. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

-

RSC Publishing. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

-

PubChem. 1-(Furan-3-yl)ethanamine. [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

-

PubChem. 2-(Furan-2-yl)ethan-1-amine. [Link]

-

Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

-

ResearchGate. (2024). General scheme of the study of furan stability. [Link]

-

ResearchGate. (2015). Development and validation of stability indicating HPLC method: A review. [Link]

-

ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]

-

Wikipedia. Hydroxylamine. [Link]

-

Wikipedia. Aromaticity. [Link]

-

FooDB. Showing Compound Ethanamine (FDB003242). [Link]

- Google Patents. (2003). Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 2-(Furan-3-yl)ethan-1-amine | C6H9NO | CID 15721844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Furan-3-yl)ethanamine | C6H9NO | CID 11804704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

The Pharmacological Potential of 1-(2-Furyl)ethanamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds. This technical guide delves into the latent therapeutic potential of a specific class of furan-containing molecules: 1-(2-Furyl)ethanamine hydrochloride and its derivatives. Synthesizing data from contemporary research, this document provides an in-depth exploration of their prospective biological activities, including antimicrobial, anticancer, and neurological applications. We will dissect the synthetic strategies, structure-activity relationships (SAR), and the mechanistic underpinnings that position these compounds as promising candidates for further drug development. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Furan Moiety as a Privileged Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a valuable building block in drug design.[2] Derivatives of furan have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] The ethanamine side chain, when attached to the furan ring at the 2-position, introduces a basic nitrogen atom, which can be crucial for receptor interactions and improving pharmacokinetic profiles. The hydrochloride salt form enhances the solubility and stability of the parent amine, making it more amenable to pharmaceutical formulation. This guide will specifically focus on the derivatives of 1-(2-Furyl)ethanamine, exploring how modifications to this core structure can modulate its biological activity.

Synthesis of 1-(2-Furyl)ethanamine Derivatives: A Modular Approach

The synthesis of 1-(2-Furyl)ethanamine derivatives often begins with the commercially available 1-(2-furyl)ethanamine or its hydrochloride salt. A common and versatile approach to generating a library of derivatives is through the formation of Schiff bases, which can be subsequently modified.

General Synthesis of Schiff Base Derivatives

A straightforward and widely used method for synthesizing Schiff base derivatives involves the condensation reaction between 1-(2-Furyl)ethanamine and a variety of substituted aldehydes or ketones.[3][5] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration.

Experimental Protocol: Synthesis of a 1-(2-Furyl)ethanamine Schiff Base Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-Furyl)ethanamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Base: Add a catalytic amount of a weak base, like triethylamine, to neutralize the hydrochloride and free the primary amine.

-

Aldehyde/Ketone Addition: To the stirred solution, add the desired substituted aldehyde or ketone (1 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Monitoring: Reflux the reaction mixture for a period of 2-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

This modular approach allows for the rapid generation of a diverse library of compounds with various substituents on the aromatic ring of the aldehyde or ketone, facilitating the exploration of structure-activity relationships.

Potential Biological Activities and Mechanisms of Action

Derivatives of 1-(2-Furyl)ethanamine are poised to exhibit a range of biological activities, drawing from the known properties of the furan nucleus and the introduced functionalities.

Antimicrobial and Antifungal Activity

The furan ring is a key component of several established antimicrobial agents. The mechanism of action for some nitrofuran derivatives, for instance, involves the enzymatic reduction of the nitro group within bacterial cells to generate reactive radical species that damage bacterial DNA and other macromolecules. While 1-(2-Furyl)ethanamine itself does not contain a nitro group, its derivatives, particularly Schiff bases, can exhibit significant antimicrobial and antifungal properties.[4]

The imine (-C=N-) bond in Schiff bases is often crucial for their biological activity. It is hypothesized that the lipophilicity of these compounds, enhanced by the aromatic substituents, allows them to easily permeate the microbial cell wall. Once inside, the azomethine nitrogen may interact with essential microbial enzymes or interfere with cellular processes.

A study on novel Schiff bases derived from furan-containing precursors demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[3] Some derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics.[4]

Workflow for Antimicrobial Screening:

Caption: Workflow for the antimicrobial evaluation of 1-(2-Furyl)ethanamine derivatives.

Anticancer Activity

The furan scaffold is present in several compounds with demonstrated anticancer activity.[1] The derivatives of 1-(2-Furyl)ethanamine, particularly those incorporating additional aromatic or heterocyclic moieties, are promising candidates for cytotoxic agents. The planar nature of the furan ring and associated aromatic systems can facilitate intercalation with DNA, while reactive functional groups can alkylate biological macromolecules, leading to apoptosis.

Furthermore, these derivatives can be designed to target specific enzymes or signaling pathways that are dysregulated in cancer cells. For instance, some heterocyclic compounds are known to inhibit kinases involved in cell proliferation and survival. The diverse functionalities that can be introduced via the Schiff base synthesis provide a rich playground for designing targeted anticancer agents.

Quantitative Data on Related Furan Derivatives:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 (µg/mL) | Doxorubicin | 28.3 (µg/mL) |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 (µg/mL) | Doxorubicin | 21.6 (µg/mL) |

Data adapted from a comparative analysis of 1-(furan-2-yl)ethanol derivatives, which are structurally related to the compounds of interest.

Proposed Anticancer Screening Cascade:

Caption: A tiered approach for evaluating the anticancer potential of novel derivatives.

Neuroprotective Activity

Emerging evidence suggests that certain small molecules containing amine functionalities can exhibit neuroprotective effects. A study on a novel ethanolamine derivative demonstrated its ability to attenuate neurological deficits in a traumatic brain injury model.[3] The proposed mechanism involves modulation of the cholinergic system. Given the structural similarity, 1-(2-Furyl)ethanamine derivatives warrant investigation for their potential to mitigate neuronal damage in various neurological disorders.

The furan ring's lipophilicity could aid in crossing the blood-brain barrier, a critical prerequisite for centrally acting drugs. The ethanamine side chain could interact with neurotransmitter receptors or enzymes involved in neuronal signaling and survival pathways.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

Induction of Neuronal Damage: Induce neurotoxicity using a known agent, such as glutamate (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or amyloid-beta peptides (to model Alzheimer's disease pathology).

-

Treatment: Co-incubate the cells with the neurotoxic agent and various concentrations of the synthesized 1-(2-Furyl)ethanamine derivatives. Include a positive control (a known neuroprotective agent) and a vehicle control.

-

Viability Assessment: After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a standard method like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the test compounds by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone. Determine the EC50 (half-maximal effective concentration) for the most potent compounds.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of 1-(2-Furyl)ethanamine derivatives are not yet extensively published, we can extrapolate from related compound classes. For antimicrobial Schiff base derivatives, the nature and position of substituents on the aromatic ring introduced from the aldehyde/ketone play a critical role. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy) can significantly influence the electronic properties of the entire molecule, affecting its interaction with biological targets and its membrane permeability.[7]

For anticancer activity, the steric bulk and hydrophobicity of the substituents can impact the compound's ability to fit into the active site of an enzyme or the grooves of DNA. The presence of hydrogen bond donors and acceptors is also crucial for specific receptor interactions.[8]

Systematic modification of the 1-(2-Furyl)ethanamine scaffold, as outlined in the synthesis section, and subsequent biological evaluation will be key to elucidating a comprehensive SAR for this promising class of compounds.

Conclusion and Future Directions